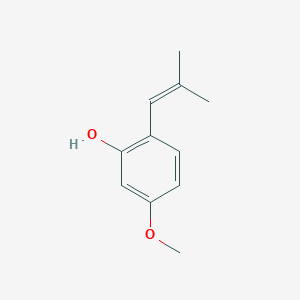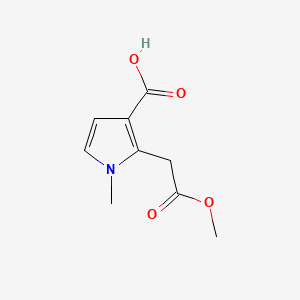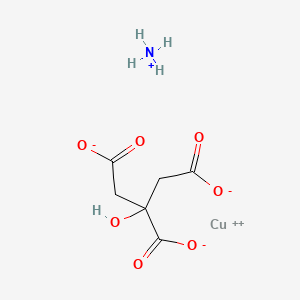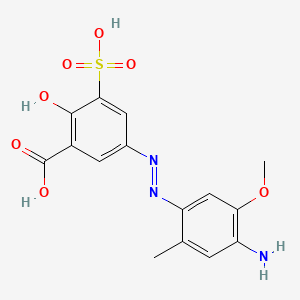
N-Nitroso-N-((tributylstannyl)oxy)cyclohexylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Nitroso-N-((tributylstannyl)oxy)cyclohexylamine: is a chemical compound with the molecular formula C18H37N2OSn It is known for its unique structure, which includes a nitroso group, a stannyl group, and a cyclohexylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitroso-N-((tributylstannyl)oxy)cyclohexylamine typically involves the reaction of cyclohexylamine with nitrosating agents in the presence of tributylstannyl compounds. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or tetrahydrofuran.
Temperature: The reaction is usually carried out at low temperatures, often around 0°C to 25°C.
Catalysts: Catalysts such as acids or bases may be used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions
N-Nitroso-N-((tributylstannyl)oxy)cyclohexylamine can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The stannyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens or organometallic compounds can be used.
Major Products Formed
Oxidation: Nitrocyclohexylamine derivatives.
Reduction: Cyclohexylamine derivatives.
Substitution: Various substituted cyclohexylamine derivatives.
Wissenschaftliche Forschungsanwendungen
N-Nitroso-N-((tributylstannyl)oxy)cyclohexylamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-Nitroso-N-((tributylstannyl)oxy)cyclohexylamine involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The stannyl group can also interact with metal-binding sites, affecting the function of metalloproteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Nitroso-N-((trimethylstannyl)oxy)cyclohexylamine
- N-Nitroso-N-((triethylstannyl)oxy)cyclohexylamine
- N-Nitroso-N-((triphenylstannyl)oxy)cyclohexylamine
Uniqueness
N-Nitroso-N-((tributylstannyl)oxy)cyclohexylamine is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the tributylstannyl group, in particular, provides unique properties compared to other stannyl derivatives.
Eigenschaften
CAS-Nummer |
84012-65-7 |
|---|---|
Molekularformel |
C18H38N2O2Sn |
Molekulargewicht |
433.2 g/mol |
IUPAC-Name |
N-cyclohexyl-N-tributylstannyloxynitrous amide |
InChI |
InChI=1S/C6H11N2O2.3C4H9.Sn/c9-7-8(10)6-4-2-1-3-5-6;3*1-3-4-2;/h6H,1-5H2;3*1,3-4H2,2H3;/q-1;;;;+1 |
InChI-Schlüssel |
RPRGWCUJWYPAQR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)ON(C1CCCCC1)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


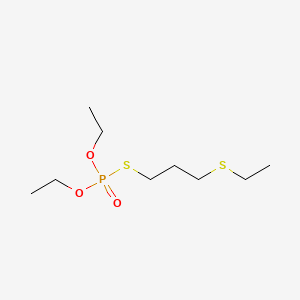

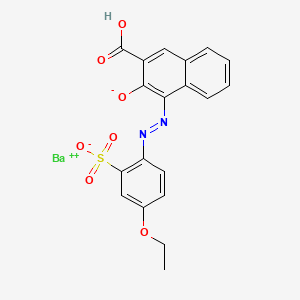

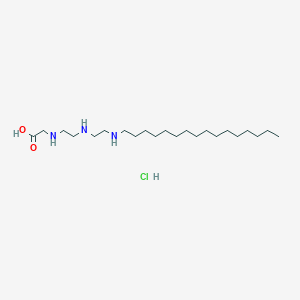

![2,6,7-Trioxa-1-stibabicyclo[2.2.1]heptane](/img/structure/B12669341.png)
